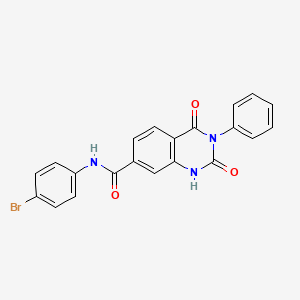
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
Overview
Description
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of quinazoline derivatives, which have been studied for their diverse pharmacological properties.
Mechanism of Action
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide exerts its pharmacological effects by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. Specifically, this compound has been shown to inhibit the activity of the kinase known as Aurora A, which is involved in cell division and proliferation. By inhibiting Aurora A, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to modulate the expression of various genes involved in cellular processes such as DNA repair and apoptosis. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its high potency and specificity for Aurora A kinase inhibition. This makes it a useful tool for studying the role of Aurora A in various cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One area of interest is the development of more soluble analogs of this compound that can be used in vivo. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its pharmacological effects.
Scientific Research Applications
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, through the regulation of various signaling pathways. This compound has also been found to have anti-inflammatory and anti-angiogenic properties, which can potentially be used to treat other diseases such as arthritis and diabetic retinopathy.
properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-14-7-9-15(10-8-14)23-19(26)13-6-11-17-18(12-13)24-21(28)25(20(17)27)16-4-2-1-3-5-16/h1-12H,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWJXJERHRKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide](/img/structure/B3548423.png)
![4-bromo-N-{[(2-cyanophenyl)amino]carbonothioyl}benzamide](/img/structure/B3548430.png)
![3-amino-N-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3548434.png)
![N-(4-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3548438.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3548441.png)
![2-pyridinylmethyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B3548453.png)
![N~2~-benzyl-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3548455.png)
![ethyl 2-{[2-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B3548459.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B3548478.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B3548483.png)
![(3-chloro-4-methoxyphenyl){4-[(2-fluorobenzyl)oxy]benzyl}amine](/img/structure/B3548486.png)

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3548509.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3548515.png)